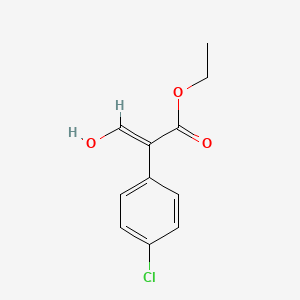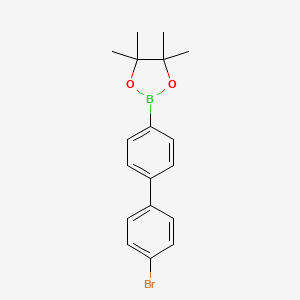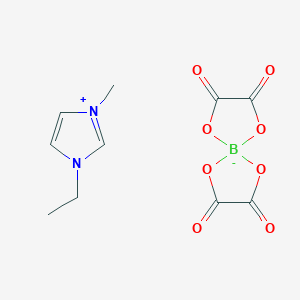![molecular formula C12H16N2O B1494880 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine](/img/structure/B1494880.png)
2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine: is an organic compound with the molecular formula C12H16N2O. It is a heterocyclic compound that contains both a pyridine ring and an oxazoline ring. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine typically involves the reaction of pyridine derivatives with oxazoline precursors. One common method includes the cyclization of a suitable precursor in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine is used as a ligand in catalytic reactions. It helps in the formation of complex molecules with high stereoselectivity .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals .
Medicine: Research is ongoing to explore its use in drug design and development. Its unique structure makes it a candidate for targeting specific biological pathways .
Industry: In the industrial sector, it is used in the production of fine chemicals and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in catalytic reactions. This binding facilitates the formation of reactive intermediates, leading to the desired chemical transformations .
Comparación Con Compuestos Similares
- 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine
- 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine
- 2-[(4R)-4-Phenyl-2-oxazolin-2-yl]pyridine
Uniqueness: this compound is unique due to its specific steric and electronic properties. The presence of the tert-butyl group and the oxazoline ring imparts distinct reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
(4R)-4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3/t10-/m0/s1 |
Clave InChI |
JDOAIDZRVWJBEG-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC=N2 |
SMILES canónico |
CC(C)(C)C1COC(=N1)C2=CC=CC=N2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-1-[(Z)-2-chloro-1-(ethoxy-methoxy-oxidophosphaniumyl)oxyethenyl]benzene](/img/structure/B1494800.png)

![N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide](/img/structure/B1494816.png)










